molecular formula C21H19ClN2O6S B11503011 Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate

Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate

Cat. No.: B11503011
M. Wt: 462.9 g/mol
InChI Key: CCVYYKVUTRJWNM-UHFFFAOYSA-N
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Description

Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a sulfonamide group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate typically involves multiple steps, starting with the preparation of the furan ring and the subsequent introduction of the sulfonamide and phenylcarbamoyl groups. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the furan derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylcarbamoyl Group: This can be done by reacting the intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group in the phenylcarbamoyl moiety can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylcarbamoyl group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]pyrrole-2-carboxylate: Contains a pyrrole ring instead of a furan ring.

These compounds share similar functional groups but differ in their heterocyclic rings, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C21H19ClN2O6S

Molecular Weight

462.9 g/mol

IUPAC Name

ethyl 5-[[[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C21H19ClN2O6S/c1-2-29-21(26)19-11-8-15(30-19)13-23-31(27,28)16-9-10-18(22)17(12-16)20(25)24-14-6-4-3-5-7-14/h3-12,23H,2,13H2,1H3,(H,24,25)

InChI Key

CCVYYKVUTRJWNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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